molecular formula C8H13FO3 B14306711 tert-Butyl 4-fluoro-2-oxobutanoate CAS No. 112505-12-1

tert-Butyl 4-fluoro-2-oxobutanoate

Cat. No.: B14306711
CAS No.: 112505-12-1
M. Wt: 176.19 g/mol
InChI Key: WKDXRXSBBKJASH-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2-oxobutanoate is a fluorinated ester derivative characterized by a tert-butyl ester group and a ketone moiety at the 2-position of the butanoate backbone. The tert-butyl group enhances steric protection of the ester, improving stability during synthetic processes, while the fluorine atom and ketone group influence electronic properties, enabling selective transformations such as nucleophilic additions or reductions .

Properties

CAS No.

112505-12-1

Molecular Formula

C8H13FO3

Molecular Weight

176.19 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-oxobutanoate

InChI

InChI=1S/C8H13FO3/c1-8(2,3)12-7(11)6(10)4-5-9/h4-5H2,1-3H3

InChI Key

WKDXRXSBBKJASH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-2-oxobutanoate typically involves the esterification of 4-fluoro-2-oxobutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-fluoro-2-oxobutanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-fluoro-2-oxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can act as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.

Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer chemistry and surface coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-oxobutanoate involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis catalyzed by esterases, leading to the formation of the corresponding acid and alcohol. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of tert-butyl 4-fluoro-2-oxobutanoate, focusing on substituents, reactivity, and applications:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Similarity Score Reference ID
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ Bromo and fluoro substituents on benzene Intermediate for pharmaceuticals (e.g., antiviral agents); halogen-directed coupling reactions 0.93
Ethyl 5-bromo-2-fluorobenzoate C₉H₈BrFO₂ Ethyl ester, bromo/fluoro on benzene Lower steric hindrance vs. tert-butyl esters; used in cross-coupling reactions 0.94
tert-Butyl 4-bromo-2,6-difluorobenzoate C₁₁H₁₁BrF₂O₂ Difluoro and bromo substituents Enhanced electronic effects for regioselective catalysis; electrolyte additives in batteries 0.93
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ Pyrrolidine backbone with hydroxymethyl Protected amine intermediates for GnRH antagonists; low acute toxicity N/A

Reactivity and Stability Comparisons

  • Steric Effects: The tert-butyl group in this compound provides superior steric shielding compared to ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate), reducing hydrolysis rates under acidic or basic conditions .
  • Electronic Effects : Fluorine at the 4-position increases the electrophilicity of the ketone at the 2-position, facilitating nucleophilic attacks (e.g., Grignard additions). This contrasts with bromo-substituted analogues (e.g., tert-Butyl 4-bromo-2-fluorobenzoate), where bromine enables transition metal-catalyzed cross-coupling reactions .
  • Crystallinity: Unlike aromatic benzoate derivatives (e.g., tert-Butyl 4-bromo-2,6-difluorobenzoate), the aliphatic backbone of this compound may result in lower melting points and reduced crystallinity, impacting purification strategies .

Research Findings and Limitations

  • Synthesis: The synthesis of this compound may parallel methods for related compounds, such as using di-tert-butyl dicarbonate and catalytic dimethylaminopyridine (DMAP) in THF, as described for bromo-fluoro analogues (62–80% yields) .
  • Gaps in Data: Direct crystallographic or thermodynamic data for this compound are absent in the reviewed literature; inferences are drawn from structurally related benzoate derivatives .

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